1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium
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Overview
Description
1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium is a synthetic organic compound that belongs to the class of piperidinium derivatives. This compound is characterized by the presence of a dodecyl chain attached to a piperidinium ring, which is further substituted with a 3,6-dichloropyridin-2-yl carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium typically involves a multi-step process. The initial step involves the preparation of the 3,6-dichloropyridin-2-yl carbonyl chloride, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is subsequently reacted with 1-dodecylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
- 2,6-Dichloropyridine
- Ethyl 1-[(3,6-dichloropyridin-2-yl)carbonyl]piperidine-4-carboxylate
Uniqueness
1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium is unique due to its specific structural features, such as the presence of a long dodecyl chain and the piperidinium ring. These features contribute to its distinct physicochemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H42Cl2N3O+ |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
3,6-dichloro-N-[2-(1-dodecylpiperidin-1-ium-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H41Cl2N3O/c1-2-3-4-5-6-7-8-9-10-12-18-30(19-13-11-14-20-30)21-17-28-25(31)24-22(26)15-16-23(27)29-24/h15-16H,2-14,17-21H2,1H3/p+1 |
InChI Key |
SQUAAOAOHYSTDH-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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